molecular formula C17H16N2O4S2 B3467220 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B3467220
M. Wt: 376.5 g/mol
InChI Key: RAWDKRSMRQHUDM-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation using methanesulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

    Catalysis: Benzothiazole derivatives are studied as catalysts in various organic reactions.

    Material Science: These compounds are explored for their potential use in the development of new materials with unique electronic properties.

Biology

    Antimicrobial Agents: Some benzothiazole derivatives exhibit antimicrobial activity and are investigated for their potential as antibiotics.

    Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them valuable in biochemical research.

Medicine

    Drug Development: Benzothiazole derivatives are studied for their potential therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities.

Industry

    Dyes and Pigments: These compounds are used in the production of dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its diverse biological activities.

    Methanesulfonyl Derivatives: Compounds containing the methanesulfonyl group, often studied for their reactivity and biological properties.

    Acetamide Derivatives: Compounds with the acetamide functional group, known for their use in pharmaceuticals.

Uniqueness

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-23-14-6-4-3-5-11(14)9-16(20)19-17-18-13-8-7-12(25(2,21)22)10-15(13)24-17/h3-8,10H,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWDKRSMRQHUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide
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N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide
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N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide
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N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide
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N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide
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N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide

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